Cas no 28911-34-4 (morpholin-4-yl(oxo)acetic acid)
morpholin-4-yl(oxo)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Morpholineaceticacid, a-oxo-
- 2-morpholin-4-yl-2-oxoacetic acid
- 2-morpholino-2-oxoacetic acid
- MORPHOLIN-4-YL(OXO)ACETIC ACID
- 4-Morpholineaceticacid,a-oxo
- 4-morpholinyl(oxo)acetic acid
- BB 0241819
- AKOS005172231
- DTXSID50572429
- MFCD09971265
- 4-morpholineacetic acid, alpha-oxo-
- (Morpholin-4-yl)(oxo)acetic acid
- AB01333131-02
- NCGC00340375-01
- LS-03107
- 2-(morpholin-4-yl)-2-oxoacetic acid
- 2-Morpholino-2-oxoaceticacid
- FT-0679589
- CS-0316260
- SCHEMBL419264
- 28911-34-4
- DA-07308
- ALBB-009516
- STK501934
- morpholin-4-yl(oxo)acetic acid
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- MDL: MFCD09971265
- Inchi: 1S/C6H9NO4/c8-5(6(9)10)7-1-3-11-4-2-7/h1-4H2,(H,9,10)
- InChI Key: PNEYYXXAPCEGCL-UHFFFAOYSA-N
- SMILES: O1CCN(C(C(=O)O)=O)CC1
Computed Properties
- Exact Mass: 159.05300
- Monoisotopic Mass: 159.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.39
- Melting Point: Not available
- Boiling Point: 325.9°C at 760 mmHg
- Flash Point: 150.9°C
- Refractive Index: 1.512
- PSA: 66.84000
- LogP: -1.13230
- Vapor Pressure: Not available
morpholin-4-yl(oxo)acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
morpholin-4-yl(oxo)acetic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
morpholin-4-yl(oxo)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036326-5g |
2-Morpholino-2-oxoacetic acid |
28911-34-4 | 95% | 5g |
$733.32 | 2023-09-02 | |
| TRC | B498188-10mg |
morpholin-4-yl(oxo)acetic acid |
28911-34-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498188-50mg |
morpholin-4-yl(oxo)acetic acid |
28911-34-4 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B498188-100mg |
morpholin-4-yl(oxo)acetic acid |
28911-34-4 | 100mg |
$ 160.00 | 2022-06-07 | ||
| abcr | AB266981-500 mg |
4-Morpholinyl(oxo)acetic acid |
28911-34-4 | 500MG |
€254.60 | 2023-02-22 | ||
| abcr | AB266981-1 g |
4-Morpholinyl(oxo)acetic acid |
28911-34-4 | 1 g |
€322.50 | 2023-07-20 | ||
| abcr | AB266981-5 g |
4-Morpholinyl(oxo)acetic acid |
28911-34-4 | 5 g |
€907.00 | 2023-07-20 | ||
| Chemenu | CM516203-1g |
2-Morpholino-2-oxoacetic acid |
28911-34-4 | 95% | 1g |
$393 | 2022-09-29 | |
| abcr | AB266981-500mg |
4-Morpholinyl(oxo)acetic acid, 95%; . |
28911-34-4 | 95% | 500mg |
€269.00 | 2025-02-20 | |
| abcr | AB266981-1g |
4-Morpholinyl(oxo)acetic acid, 95%; . |
28911-34-4 | 95% | 1g |
€317.00 | 2025-02-20 |
morpholin-4-yl(oxo)acetic acid Suppliers
morpholin-4-yl(oxo)acetic acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on morpholin-4-yl(oxo)acetic acid
Exploring Morpholin-4-yl(oxo)acetic Acid (CAS No. 28911-34-4): Properties, Applications, and Innovations
Morpholin-4-yl(oxo)acetic acid (CAS No. 28911-34-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This compound, characterized by its morpholine ring and oxoacetic acid moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C6H9NO4, and molecular weight of 159.14 g/mol make it a valuable building block for designing bioactive molecules.
Recent studies highlight the role of morpholin-4-yl(oxo)acetic acid in developing enzyme inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics. Researchers are particularly interested in its potential to modulate kinase activity, a hotspot in cancer drug discovery. The compound's ability to form stable hydrogen bonds also makes it a candidate for crystal engineering and supramolecular chemistry applications.
From an industrial perspective, CAS 28911-34-4 is increasingly used in green chemistry initiatives. Its compatibility with water-soluble catalysts and biodegradable formulations addresses sustainability concerns—a trending topic in chemical manufacturing. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), meeting stringent regulatory standards for pharmaceutical intermediates.
Frequently asked questions about morpholin-4-yl(oxo)acetic acid include its solubility profile (soluble in polar solvents like DMSO and methanol) and storage conditions (recommended at 2-8°C under inert atmosphere). These practical considerations are crucial for laboratory handling and scale-up processes. The compound's safety data sheet (SDS) emphasizes standard organic acid precautions, avoiding classification as hazardous under normal use.
Innovative applications of 28911-34-4 extend to polymer modification, where its carboxylic group enables covalent bonding with amine-functionalized materials. This property is exploited in creating pH-responsive hydrogels for controlled drug delivery—an area with rising Google search volume. Additionally, its chelating ability toward metal ions finds relevance in wastewater treatment technologies.
The synthesis of morpholin-4-yl(oxo)acetic acid typically involves N-acylation of morpholine with oxalyl chloride derivatives, followed by hydrolysis. Process optimization studies focus on atom economy and catalytic efficiency, reflecting industry's shift toward cost-effective production. Patent literature reveals its incorporation in photodynamic therapy agents and organic semiconductors, demonstrating interdisciplinary utility.
Quality control protocols for CAS 28911-34-4 emphasize chromatographic purity assessments and residual solvent analysis. These metrics are critical for compliance with ICH guidelines in pharmaceutical applications. The compound's melting point (reported 145-148°C) and spectral data (IR carbonyl stretch at 1720 cm-1) serve as key identification parameters.
Emerging trends connect morpholin-4-yl(oxo)acetic acid to computational chemistry workflows. Molecular docking simulations predict its interactions with biological targets, accelerating drug discovery pipelines. This aligns with increasing searches for AI-assisted compound design methodologies. Furthermore, its derivatives show promise in nutraceutical formulations targeting metabolic disorders.
In conclusion, 28911-34-4 represents a multifaceted compound bridging academic research and industrial innovation. Its balanced lipophilicity (LogP ~0.5) and hydrogen bonding capacity make it a valuable scaffold in medicinal chemistry. As sustainable chemistry gains momentum, this compound's role in benign-by-design synthesis strategies is expected to expand significantly.
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